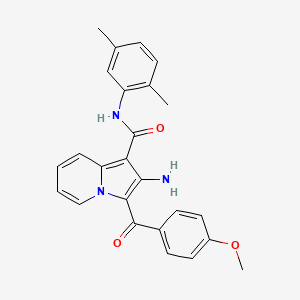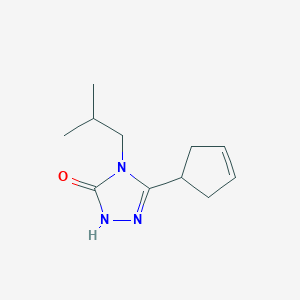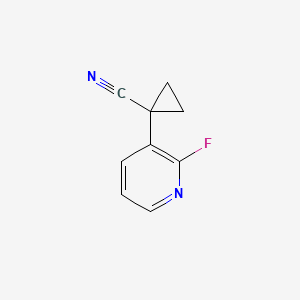![molecular formula C21H25N3O B2749433 1'-methyl-1-[(4-methylphenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 2319875-43-7](/img/structure/B2749433.png)
1'-methyl-1-[(4-methylphenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a quinazoline ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by reacting anthranilic acid with formamide under high temperature.
Spiro Formation: The quinazoline derivative is then reacted with a piperidine derivative in the presence of a suitable catalyst to form the spiro linkage.
Methylation: The final step involves the methylation of the compound using methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the quinazoline ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Neuroscience: It is investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter receptors.
Pharmacology: The compound is used in pharmacological studies to understand its interaction with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one can be compared with other spiro compounds and quinazoline derivatives:
Spiro[cyclohexane-1,2’-quinazoline]: This compound has a similar spiro linkage but lacks the piperidine ring, making it less complex.
1-Methyl-4-phenylpiperidine: This compound contains the piperidine ring but lacks the quinazoline structure, resulting in different biological activities.
Quinazoline-2,4-dione: This compound has a quinazoline ring but lacks the spiro linkage, leading to different chemical properties.
The uniqueness of 1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one lies in its spiro linkage and the combination of quinazoline and piperidine rings, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-16-7-9-17(10-8-16)15-24-13-11-21(12-14-24)22-20(25)18-5-3-4-6-19(18)23(21)2/h3-10H,11-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYLQABIJQAEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3(CC2)NC(=O)C4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride](/img/structure/B2749351.png)
![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)

![N'-(2-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2749355.png)


![ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2749362.png)



![2-[1-Methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid](/img/structure/B2749370.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2749371.png)
![7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2749373.png)
